Methyl 3-(pyridin-2-yl)acrylate

Vue d'ensemble

Description

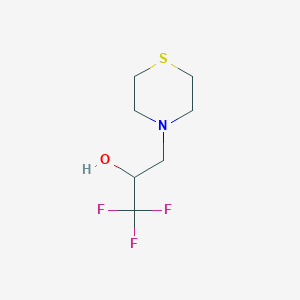

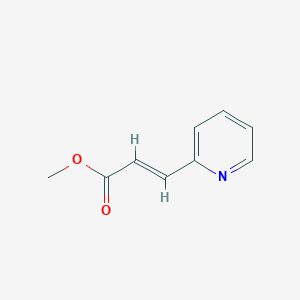

“Methyl 3-(pyridin-2-yl)acrylate” is a chemical compound with the molecular formula C9H9NO2 . It is structurally diverse and is quite familiar in many natural products and bioactive pharmaceuticals .

Synthesis Analysis

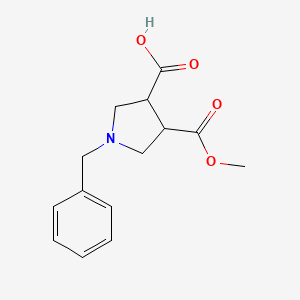

The synthesis of “Methyl 3-(pyridin-2-yl)acrylate” involves various synthetic routes and reactivity . For instance, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis

The molecular structure of “Methyl 3-(pyridin-2-yl)acrylate” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

“Methyl 3-(pyridin-2-yl)acrylate” is involved in a wide range of chemical reactions. For example, it undergoes a reaction with methanol to make an acetal . It also participates in a Diels–Alder reaction to form a correspondent compound .Physical And Chemical Properties Analysis

“Methyl 3-(pyridin-2-yl)acrylate” has a molecular weight of 163.17 . It is a colorless to yellow liquid or semi-solid . More detailed physical and chemical properties such as density, melting point, boiling point, etc., are not available in the retrieved papers.Applications De Recherche Scientifique

Organic Synthesis

“Methyl 3-(pyridin-2-yl)acrylate” is used in the synthesis of various organic compounds . It is a key component in the creation of new (meth)acrylate-based monomers and polymers .

Polymer Science

This compound plays a significant role in the field of polymer science. It is used in the synthesis of functional polymers, which are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .

Drug Development

“Methyl 3-(pyridin-2-yl)acrylate” is used in the development of new drugs. It is used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl compounds, which are then analyzed for their ADMET characteristics, a crucial step in drug development .

Anti-fibrosis Research

Some derivatives of “Methyl 3-(pyridin-2-yl)acrylate” have shown promising results in anti-fibrosis research. Certain target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), a known anti-fibrotic drug .

Herbicidal Activity

Derivatives of “Methyl 3-(pyridin-2-yl)acrylate” have been synthesized and tested for their herbicidal activity .

Material Science

“Methyl 3-(pyridin-2-yl)acrylate” is used in material science, particularly in the creation of new materials with specific properties such as chemical, physicochemical or biochemical functions .

Safety and Hazards

“Methyl 3-(pyridin-2-yl)acrylate” is classified as a hazardous substance. It is harmful if swallowed or in contact with skin . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and working in a well-ventilated area is recommended .

Orientations Futures

Mécanisme D'action

Target of Action

Methyl 3-(pyridin-2-yl)acrylate is a complex compound that may interact with multiple targets. It’s worth noting that compounds containing the indole nucleus, which is similar to the pyridin-2-yl group in the given compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

For instance, some indole derivatives can inhibit the activity of certain enzymes, leading to various biological effects .

Biochemical Pathways

For example, indole derivatives have been reported to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (16317 Da) and structure , can provide some insights into its potential pharmacokinetic properties.

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities, suggesting that methyl 3-(pyridin-2-yl)acrylate could potentially have diverse effects at the molecular and cellular level .

Action Environment

For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .

Propriétés

IUPAC Name |

methyl (E)-3-pyridin-2-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h2-7H,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRVUFHSLSLFOF-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(pyridin-2-yl)acrylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane](/img/structure/B3042033.png)

![1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol](/img/structure/B3042038.png)